![molecular formula C19H16FN3O4S B2974923 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one CAS No. 423155-67-3](/img/structure/B2974923.png)

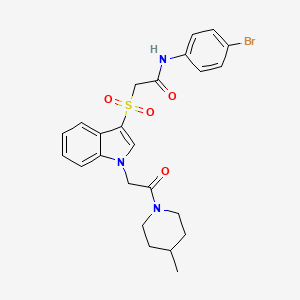

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its stability and aromaticity .

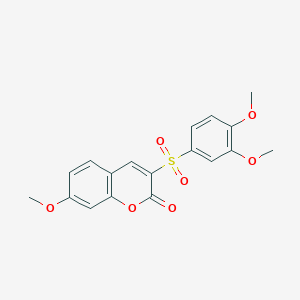

Molecular Structure Analysis

The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a fluorophenoxy group, a nitrophenyl group, and a thio group attached to the pyrazole ring .Aplicaciones Científicas De Investigación

Fluorescent Properties and Charge Transfer

Pyrazole derivatives have been studied for their fluorescent properties, which are attributed to their intramolecular charge transfer characteristics. These compounds exhibit large Stokes shifts, making them valuable in solution- and solid-state emissive properties for various applications, including sensors and organic light-emitting devices (Wrona-Piotrowicz et al., 2015).

Antimicrobial and Antiproliferative Activities

Some pyrazole derivatives show significant antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have been synthesized and studied for their potential use in treating various diseases, highlighting the versatility and therapeutic potential of pyrazole-based compounds (Narayana et al., 2009).

Metal Ion Recognition

Pyrazoline derivatives, closely related to pyrazoles, have demonstrated strong affinity towards divalent transition metal ions. This property is essential for developing new fluorescent sensors for metal ion detection, showcasing the utility of pyrazole and its derivatives in analytical chemistry (Shi et al., 2007).

Corrosion Inhibition

Research on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media has shown high efficiency. These studies indicate the potential of pyrazole derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the lifespan of metal structures and components (Lgaz et al., 2018).

Supramolecular Materials

The hydrogen bonding ability of 4-aryl-3,5-dimethylpyrazoles has been utilized to form diverse supramolecular structures. These materials, based on hydrogen-bonded networks, show significant promise in developing new materials with tailored properties for various technological applications (Moyano et al., 2021).

Mecanismo De Acción

Target of Action

Many compounds with similar structures, such as pyrazole derivatives, are known for their diverse pharmacological effects . They often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The interaction of these compounds with their targets often results in changes in the function of the target protein, which can lead to a variety of biological effects .

Biochemical Pathways

The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have shown inhibitory activity against certain viruses .

Propiedades

IUPAC Name |

1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBDUDAAYSJGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)